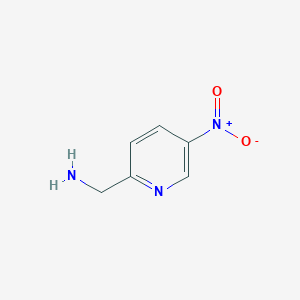

(5-Nitropyridin-2-YL)methanamine

Description

(5-Nitropyridin-2-yl)methanamine (CAS: 887588-06-9) is a nitro-substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . The compound features a primary amine (-CH₂NH₂) group attached to the pyridine ring at the 2-position, with a nitro (-NO₂) substituent at the 5-position. This structural arrangement confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. It is commercially available (e.g., from Combi-Blocks, Cat. No. QY-2235) with a purity of ≥95% .

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(5-nitropyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H7N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3,7H2 |

InChI Key |

YHXMPLXAZQRIAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (5-Nitropyridin-2-yl)methanamine with structurally related methanamine derivatives, emphasizing substituent effects, molecular properties, and applications:

*Note: The molecular formula for ClH1-(5-iodopyridin-2-yl)methanamine dihydrochloride (C₇H₈BFO₄S) appears inconsistent with typical pyridine derivatives; this may reflect a typographical error in the evidence .

Key Structural and Functional Insights

Substituent Effects on Reactivity :

- The nitro group in (5-Nitropyridin-2-yl)methanamine is strongly electron-withdrawing, reducing the basicity of the adjacent amine compared to electron-donating groups (e.g., -CH₃ in 5-Methyl-2-furanmethanamine) . This property facilitates electrophilic substitution reactions, making the compound a versatile intermediate.

- Halogenated analogs (e.g., chloro, iodo) exhibit distinct reactivity profiles. Chloro derivatives are often used in cross-coupling reactions (e.g., Suzuki-Miyaura), while iodo-substituted compounds are valuable in radiolabeling or crystallography .

Hydrogen Bonding and Crystallization :

- The nitro and amine groups in (5-Nitropyridin-2-yl)methanamine can participate in hydrogen bonding, influencing crystal packing and solubility. Similar interactions are critical in the design of co-crystals or supramolecular assemblies .

- In contrast, hydrochloride salts (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride) exhibit enhanced aqueous solubility due to ionic interactions, which is advantageous in pharmaceutical formulations .

Applications in Drug Discovery :

- Pyrrolidine-containing derivatives (e.g., (S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride) introduce conformational rigidity and chiral centers, which are desirable in bioactive molecules targeting enzymes or receptors .

- Heterocyclic hybrids (e.g., thienyl-pyrimidine or furan derivatives) expand structural diversity, enabling modulation of pharmacokinetic properties such as metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.